1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile
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Description
The compound “1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses two nitrogen atoms and three carbon atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure composed of two nitrogen atoms in adjacent positions and three carbon atoms . The structure of the specific compound “this compound” is not directly available in the literature.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical and Chemical Properties Analysis
Pyrazole is a colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “this compound” are not directly available in the literature.Future Directions
The future directions in the research of pyrazole derivatives include the development of new drugs that overcome antimicrobial resistance problems . There is also interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylpropanoyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8(14-4-2-3-12-14)10(15)13-6-9(5-11)7-13/h2-4,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXJKATOUWCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C#N)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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